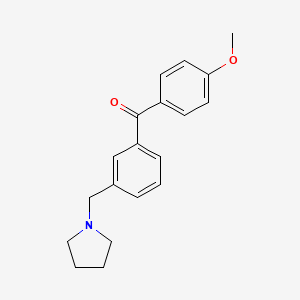

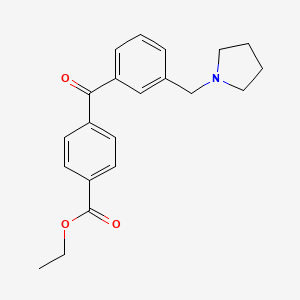

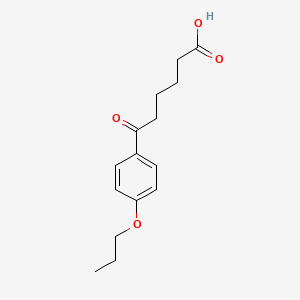

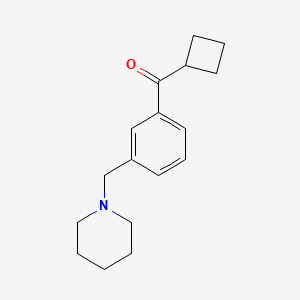

6-Oxo-6-(4-propoxyphenyl)hexanoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

6-Oxo-6-(4-propoxyphenyl)hexanoic acid, also known as 6-OPH, is a synthetic non-steroidal androgen receptor antagonist that has been developed for the treatment of benign prostatic hyperplasia (BPH). It has been studied for its potential to reduce prostate size and improve urinary flow rate. 6-OPH has also been studied for its potential to reduce the risk of prostate cancer, as well as its ability to reduce the risk of cardiovascular and metabolic diseases.

Applications De Recherche Scientifique

DNA Sequencing and Protection

- The derivative of levulinic acid, 6-Amino-4-oxo-hexanoic acid with a fluorescent probe, has been developed for the protection of hydroxyl groups. This derivative introduces a sensitive detectable protecting group usable in DNA sequencing methods (Rasolonjatovo & Sarfati, 1998).

Structural Analysis and Crystallography

- The crystal structures of derivatives of 6-oxo-6-(phenylamino)hexanoic acid have been determined, providing insights into their hydrogen-bond networks and molecular conformations (Feeder & Jones, 1994).

Chemical Synthesis and Reactions

- 6-(Methylsulfinyl)hexanoic acid has been employed as a substitute in Swern oxidation reactions, converting alcohols to aldehydes or ketones. This modification allows for an easily separable, recyclable, and odorless sulfoxide (Liu & Vederas, 1996).

- Synthesis of (S)-(+)-2-Amino-6-(aminooxy)hexanoic acid, a non-proteinogenic amino acid, and its derivative has been achieved from (S)-(−)-6-amino-2-{[(benzyloxy)carbonyl] amino}hexanoic acid (Adamczyk & Reddy, 2001).

Medicinal Chemistry and Drug Development

- N-ω-carbethoxypentyl-4-quinolones, synthesized from 6-[(4-Quinolinyl)oxy]hexanoic acids, were identified as a new class of leukotriene biosynthesis inhibitors (Desideri et al., 1997).

Material Science and Engineering

- The development of novel anion exchange membranes using 6-(dimethylamino) hexanoic acid for acid recovery in diffusion dialysis processes has been explored, highlighting its potential in chemical engineering applications (Irfan et al., 2018).

Fluorescence and Photophysical Studies

- 6-Oxo-6-(phenylamino)hexanoic acid and its analogs have been synthesized and studied for their fluorescence properties, with potential applications in biochemical and analytical research (Singh & Singh, 2007).

Propriétés

IUPAC Name |

6-oxo-6-(4-propoxyphenyl)hexanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20O4/c1-2-11-19-13-9-7-12(8-10-13)14(16)5-3-4-6-15(17)18/h7-10H,2-6,11H2,1H3,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMSNWWVLDUULAS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CC=C(C=C1)C(=O)CCCCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70645442 |

Source

|

| Record name | 6-Oxo-6-(4-propoxyphenyl)hexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70645442 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Oxo-6-(4-propoxyphenyl)hexanoic acid | |

CAS RN |

898791-76-9 |

Source

|

| Record name | 6-Oxo-6-(4-propoxyphenyl)hexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70645442 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 5-oxo-5-[3-(piperidinomethyl)phenyl]valerate](/img/structure/B1325669.png)

![Ethyl 6-oxo-6-[3-(piperidinomethyl)phenyl]hexanoate](/img/structure/B1325670.png)